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Clinical Efficacy Data from Phase IIa Trial

The table below summarizes the key efficacy and safety outcomes of Milciclib monotherapy from a Phase

IIa clinical trial in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib

[1] [2].

Trial Parameter Result / Description

Trial Design Phase IIa, multi-center, single-arm study [1] [2]

Patient Population 31 patients with recurrent or metastatic HCC, resistant or intolerant to
sorafenib [1]

Treatment Regimen Milciclib 100 mg orally, once daily for 4 days, followed by 3 days off in 4-week
cycles [1]

Primary Endpoint
(Safety)

Met; treatment was well-tolerated with manageable toxicities. No drug-related
deaths were reported [1] [2].

Clinical Benefit Rate
(CBR)

64.3% in 28 evaluable patients [1].
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| Best Overall Response | - Stable Disease: 60.7% (17 patients)

Partial Response: 3.6% (1 patient) [1]. | | Median Progression-Free Survival (PFS) | 5.9 months
(95% CI, 1.5-6.7) [1]. | | Median Time to Progression (TTP) | 5.9 months (95% CI, 1.5-6.7) [1]. |

Preclinical Evidence for Combination Therapy

Preclinical studies suggest that Milciclib may have a synergistic effect when combined with sorafenib,

potentially overcoming resistance. Key findings and the experimental methodology are outlined below [3].

Key Finding: The combination of Milciclib and sorafenib produced remarkable synergistic anti-
HCC activity, significantly superior to either drug alone in suppressing tumor growth in an orthotopic

mouse model [3].
Proposed Mechanism: The synergy appears to be driven by the mutual downregulation of the c-
Myc oncoprotein, a key driver of cell proliferation and tumor growth. While each drug inhibits its
respective pathway, they interact to suppress c-Myc [3].

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the key steps of the preclinical study that investigated the combination

therapy [3]:
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Cell Line & Model: The study used highly metastatic human HCC cells (MHCC97-H) implanted

into the livers of nude mice to create an orthotopic model, which more closely mimics the human
disease than subcutaneous models [3].

Biomarker Monitoring: Tumor growth was monitored by measuring serum levels of human α-
fetoprotein (hAFP), which correlates with tumor burden [3].

Dosing: Mice were treated with Milciclib, sorafenib, or their combination [3].
Outcome Measures: The primary readout was the inhibition of tumor growth, assessed through

hAFP levels and direct measurement. Mechanism-based analysis was performed on tumor tissue [3].
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Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the detailed

methodologies.

Clinical Trial Protocol (Phase IIa)

This design evaluated Milciclib as a monotherapy in a specific, treatment-experienced population [1] [2].

Patient Criteria: Patients had unresectable or metastatic HCC, were sorafenib-resistant/intolerant,
with a Child-Pugh score ≤6 and ECOG status 0-1 [1].

Dosing Schedule: Oral Milciclib (100 mg) was administered on a 4-days-on, 3-days-off schedule
per 4-week cycle [1].

Treatment Interruption: Treatment was paused at the end of the third cycle (Day 90) for tumor
assessment. Patients deriving clinical benefit resumed treatment until Day 180 [1].

Endpoint Assessment: Safety was the primary endpoint. Efficacy secondary endpoints (PFS, TTP)
were assessed, with tumor response evaluated based on mRECIST and RECIST 1.1 criteria [1] [2].

In Vitro Synergy Assay Protocol

The preclinical research included cell-based experiments to confirm the synergistic effect observed in vivo

[3].

Cell Proliferation Assay: Human HCC cells were seeded in 96-well plates and treated with Milciclib,

sorafenib, or their combination. Cell viability was measured using WST-1 reagent after 48-72 hours of
exposure, and IC50 values were calculated [3].

Triplex Assay: The ApoTox-Glo Triplex assay was used to simultaneously measure multiple
parameters: viability, cytotoxicity, and apoptosis induction in HCC cells after 48-hour drug treatment

[3].
Migration Assay: A Transwell migration assay was employed to study the effect of the drugs on

epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. Cells were cultured
in EMT-inducing media with the drugs for 10 days, and migrated cells were counted [3].

Interpretation and Context for Researchers
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Clinical Positioning: The data suggests Milciclib's potential as a well-tolerated, cytostatic agent
that can provide clinical benefit by stabilizing disease in a majority of sorafenib-refractory patients [1].
The manageable safety profile could be an advantage for long-term treatment [1] [2].

Overcoming Resistance: The preclinical synergy with sorafenib is a critical finding. It indicates that
simultaneously targeting CDK/Milciclib) and kinase (sorafenib) pathways can disrupt compensatory

signals, potentially overcoming acquired resistance [3].
Research Gaps: The current clinical data is from a single-arm trial without a direct control group.

Furthermore, the search results did not contain direct head-to-head comparative data with other
second-line HCC treatments like regorafenib or cabozantinib.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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